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Compound of Interest

Compound Name:
(3R)-3-hydroxy-3-phenylpropanoic

acid

CAS No.: 2768-42-5

Cat. No.: B1238315

Get Quote

Abstract
Chirality is a non-negotiable parameter in modern pharmacopoeia, where enantiomeric purity

dictates efficacy and toxicity profiles. (3R)-3-Hydroxy-3-phenylpropanoic acid (CAS: 127029-

34-7) serves as a critical chiral synthon in the synthesis of serotonin reuptake inhibitors

(SSRIs), specifically Dapoxetine and Fluoxetine. This guide details the strategic application of

this building block, focusing on its biocatalytic generation, quality control via chiral HPLC, and

its deployment in stereospecific API synthesis via Mitsunobu inversion.

Chemical Profile & Strategic Significance
The value of (3R)-3-hydroxy-3-phenylpropanoic acid lies in its benzylic hydroxyl group. This

moiety acts as a stereochemical anchor. In drug discovery, it is rarely the final motif; rather, it is

a "pivot point" that allows chemists to install aryl ethers with inverted stereochemistry (via SN2

or Mitsunobu reactions) or to generate chiral amines with retention of configuration.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1238315#bc-rfq
https://www.benchchem.com/product/b1238315/docs?utm_src=pdf-body#application-note-3r-3-hydroxy-3-phenylpropanoic-acid-in-chiral-drug-discovery
https://www.benchchem.com/product/b1238315/docs?utm_src=pdf-body#application-note-3r-3-hydroxy-3-phenylpropanoic-acid-in-chiral-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238315?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name (3R)-3-Hydroxy-3-phenylpropanoic acid

Common Name
(R)-

-Hydroxydihydrocinnamic acid

CAS Number 127029-34-7

Molecular Weight 166.17 g/mol

Chiral Center C3 (Benzylic position)

Key Reactivity
Benzylic oxidation, Mitsunobu inversion, Amide

coupling

Primary Drug Class
SSRIs (Dapoxetine, Fluoxetine, Atomoxetine

analogs)

Application Workflow: From Synthons to APIs
The following diagram illustrates the divergent synthesis pathways utilizing the (3R)-acid

scaffold. Note the critical decision point at the benzylic hydroxyl group: Retention vs. Inversion.
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Figure 1: Divergent synthesis of SSRIs. The (3R)-configuration allows access to (S)-drugs via

inversion or (R)-drugs via retention.
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Protocol A: Biocatalytic Synthesis (Upstream)
Objective: Generate high-ee (3R)-3-hydroxy-3-phenylpropanoic acid from achiral

benzoylacetic acid.

Rationale: Chemical asymmetric hydrogenation often requires expensive Ru/Rh catalysts and

high pressure. Biocatalysis using Ketoreductases (KREDs) operates at ambient pressure and

yields >99% ee.

Materials
Substrate: Benzoylacetic acid (or Ethyl benzoylacetate).

Enzyme: KRED-101 (Screening kit recommended for specific substrate specificity).

Cofactor: NADPH (recycling system: Glucose Dehydrogenase (GDH) + Glucose).

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Procedure
Preparation: In a reaction vessel, dissolve Benzoylacetic acid (10 g, 60 mmol) in KPi buffer

(200 mL). Adjust pH to 7.0 using 5M NaOH.

Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (10 mg catalytic load).

Initiation: Add GDH (500 U) and KRED Enzyme (100 mg).

Incubation: Stir at 30°C at 250 rpm. Monitor pH; maintain at 7.0 using an auto-titrator with 1M

NaOH (crucial as the reaction consumes protons or generates acid depending on ester vs

acid start).

Monitoring: Check conversion via HPLC every 4 hours. Reaction typically completes in 24

hours.

Workup:

Acidify mixture to pH 2.0 with 6M HCl to quench enzyme and protonate the product.
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Extract 3x with Ethyl Acetate (EtOAc).[1]

Dry organic layer over MgSO₄ and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.

Protocol B: Synthesis of (S)-Dapoxetine Precursor
(Downstream)
Objective: Utilize the (3R)-scaffold to synthesize the (S)-configured ether core of Dapoxetine

via Mitsunobu Inversion.

Mechanism: The Mitsunobu reaction activates the (3R)-hydroxyl group, creating a leaving

group that is displaced by the nucleophile (1-Naphthol) from the backside, resulting in the (S)-

configuration.

Materials
Substrate: (3R)-3-phenyl-3-hydroxypropylamine derivative (derived from Protocol A product).

Nucleophile: 1-Naphthol.

Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

Solvent: Anhydrous Toluene (Preferred over THF to minimize side reactions).

Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

Dissolution: Dissolve (3R)-Amino Alcohol intermediate (1.0 eq) and 1-Naphthol (1.1 eq) in

anhydrous Toluene (10 volumes).

Phosphine Addition: Add PPh₃ (1.2 eq) and cool the solution to 0°C.

DIAD Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Note: Exothermic reaction.

Maintain temp < 5°C to prevent racemization.
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Reaction: Allow to warm to room temperature and stir for 12 hours.

Quench: Add water (5 volumes). Separate layers.

Extraction: Wash organic layer with 1M NaOH (to remove unreacted naphthol) and Brine.

Isolation: Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc).

Result: (S)-Dapoxetine free base (or protected precursor).

Analytical Validation: Chiral HPLC Method
Trustworthiness Check: Always validate the enantiomeric excess (ee) of your starting material

before expensive downstream steps.

Parameter Condition

Column
Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm,

5 µm)

Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

Flow Rate 1.0 mL/min

Temperature 25°C

Detection UV @ 210 nm and 254 nm

Retention Times
(3R)-Isomer: ~12.5 min (3S)-Isomer: ~15.2 min

(Confirm with racemate standard)

Acceptance Criteria ee > 99.5% for pharmaceutical applications

Note: The addition of Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the

carboxylic acid, ensuring sharp peak shapes.
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Note: Adapts standard methods for beta-hydroxy acids using Chiralpak columns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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